molecular formula C8H16Cl5N2OP B195322 Tetrakis(2-chloroethyl)phosphorodiamidic Chloride CAS No. 60106-92-5

Tetrakis(2-chloroethyl)phosphorodiamidic Chloride

Cat. No.: B195322
CAS No.: 60106-92-5
M. Wt: 364.5 g/mol
InChI Key: QXUFUUCHZZBJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(2-chloroethyl)phosphorodiamidic chloride (CAS 60106-92-5, C₈H₁₆Cl₅N₂OP) is a phosphorodiamidate derivative with four 2-chloroethyl substituents. It functions as a DNA-alkylating prodrug, releasing cytotoxic alkylating agents upon metabolic activation. Preclinical studies demonstrate broad antitumor efficacy in breast, pancreatic, prostate cancers, leukemia, and glioma models . Its mechanism involves DNA damage response activation, leading to G₂/M cell cycle arrest, senescence, or apoptosis . Notably, it exhibits reduced bone marrow toxicity compared to cyclophosphamide, a widely used alkylating chemotherapeutic .

Properties

IUPAC Name

N-[bis(2-chloroethyl)amino-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Cl5N2OP/c9-1-5-14(6-2-10)17(13,16)15(7-3-11)8-4-12/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUFUUCHZZBJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl5N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10330264
Record name N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60106-92-5
Record name NSC236636
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Amination Process

The most scalable and efficient method involves a two-step reaction sequence, as demonstrated in a multikilogram preparation:

Step 1: Formation of Bis(2-chloroethyl)phosphoroamidic Dichloride

  • Reagents :

    • Phosphorus oxychloride (1.04 L, 11.2 mol)

    • Bis(2-chloroethyl)amine hydrochloride (2.0 kg, 11.2 mol)

    • Triethylamine (3.28 L, 23.5 mol)

    • Toluene (25 L)

  • Procedure :

    • Combine POCl₃, bis(2-chloroethyl)amine hydrochloride, and toluene.

    • Add triethylamine dropwise at room temperature to neutralize HCl.

    • Stir for 26 h, then add a second equivalent of bis(2-chloroethyl)amine hydrochloride and triethylamine.

    • Reflux at 110°C for 20 h to complete the substitution.

  • Workup :

    • Filter to remove triethylamine hydrochloride salts.

    • Concentrate under reduced pressure to isolate the intermediate as an oil (98% yield).

Step 2: Conversion to Tetrakis(2-chloroethyl)phosphorodiamidic Chloride

  • The intermediate dichloride reacts with a second equivalent of bis(2-chloroethyl)amine under reflux to yield the final product.

  • Key Advantage : This method avoids column chromatography, enabling a 4.0 kg batch with >98% purity.

One-Pot Method with Solvent Optimization

Early synthetic routes suffered from low yields (39%) due to competing side reactions and poor solubility. Modern optimizations employ:

  • Solvent System : Toluene/tetrahydrofuran (THF) mixtures enhance reagent solubility.

  • Stoichiometry : A 1:2 molar ratio of POCl₃ to bis(2-chloroethyl)amine minimizes dimeric byproducts.

  • Temperature Control : Exothermic reactions are managed by gradual amine addition at 0–5°C.

Critical Reaction Parameters

Stoichiometric Ratios

ParameterOptimal ValueDeviation Effect
POCl₃:Amine Ratio1:2Excess amine increases dimerization
Triethylamine Equiv2.1Substoichiometric base leads to incomplete HCl neutralization

Temperature and Time

  • Room Temperature Step : Ensures controlled substitution without thermal degradation.

  • Reflux Phase : 20 h at 110°C drives the reaction to >95% completion.

Solvent Selection

  • Toluene : Preferred for its ability to dissolve both POCl₃ and amine salts.

  • THF : Used in subsequent steps for its miscibility with ethylene glycol during downstream derivatization.

Industrial-Scale Adaptations

The two-step process has been successfully scaled to produce 4.0 kg batches with minimal modifications:

  • Reactor Design : 72-L three-neck flasks with mechanical stirring ensure homogeneous mixing.

  • Workflow Efficiency :

    • In-Situ Intermediate Use : The oily dichloride intermediate is directly used without crystallization, reducing processing time.

    • Filtration via Celite : Removes colloidal impurities, enhancing product clarity.

  • Yield Optimization :

    • 52% overall yield from POCl₃ to final product.

    • Purity >98% by HPLC and proton NMR.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Limitation
Two-Step Amination98>98HighRequires careful exotherm control
One-Pot Bromoethanol3980–85LowColumn chromatography needed
Early Literature<3070NoneUnstable intermediates

Mechanistic Insights

The reaction proceeds via nucleophilic attack of bis(2-chloroethyl)amine on phosphorus oxychloride:

  • First Substitution :
    POCl3+HN(CH2CH2Cl)2Cl2P(O)N(CH2CH2Cl)2+HCl\text{POCl}_3 + \text{HN(CH}_2\text{CH}_2\text{Cl)}_2 \rightarrow \text{Cl}_2\text{P(O)N(CH}_2\text{CH}_2\text{Cl)}_2 + \text{HCl}

  • Second Substitution :
    Cl2P(O)N(CH2CH2Cl)2+HN(CH2CH2Cl)2ClP(O)[N(CH2CH2Cl)2]2+HCl\text{Cl}_2\text{P(O)N(CH}_2\text{CH}_2\text{Cl)}_2 + \text{HN(CH}_2\text{CH}_2\text{Cl)}_2 \rightarrow \text{ClP(O)[N(CH}_2\text{CH}_2\text{Cl)}_2]_2 + \text{HCl}

Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Challenges and Solutions

Byproduct Formation

  • Dimeric Phosphoramidates : Result from over-alkylation; mitigated by strict stoichiometric control.

  • Color Impurities : Addressed by activated charcoal treatment during workup .

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphorodiamidic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in organic solvents under mild conditions.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed:

    Substitution Reactions: Products include various substituted phosphorodiamidic derivatives.

    Hydrolysis: Products include phosphorodiamidic acid and its derivatives.

Scientific Research Applications

N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a chemical probe.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic chloride involves its ability to undergo substitution and hydrolysis reactions. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Alkylating Agents with Chloroethyl Groups

Compound Name CAS Number Molecular Formula Key Structural Features Biological Activity Toxicity Profile
Tetrakis(2-chloroethyl)phosphorodiamidic chloride 60106-92-5 C₈H₁₆Cl₅N₂OP Four 2-chloroethyl groups on phosphorodiamidate core Broad-spectrum antitumor activity; activates DNA damage pathways Reduced myelosuppression vs. cyclophosphamide
Cyclophosphamide 50-18-0 C₇H₁₅Cl₂N₂O₂P One 2-chloroethyl group on oxazaphosphorine ring Prodrug requiring hepatic activation; treats lymphomas, leukemias High bone marrow toxicity
Tris(2-chloroethyl) phosphite 140-08-9 C₆H₁₂Cl₃O₃P Three 2-chloroethyl groups on phosphite ester Limited antitumor use; primarily industrial applications High reactivity, potential carcinogenicity
Pyrophosphoric acid, tetrakis(2-chloroethyl) ester N/A C₈H₁₂Cl₄O₇P₂ Four 2-chloroethyl groups on pyrophosphate backbone Experimental alkylating agent; limited preclinical data Unknown; structural analogs suggest moderate toxicity
Tetrakis(2-chloroethyl)ethylene diphosphate N/A C₁₀H₁₆Cl₄O₈P₂ Ethylene-linked diphosphate with four chloroethyl groups Flame retardant; minimal therapeutic use High environmental persistence

Key Structural and Functional Differences

  • Core Structure : Phosphorodiamidate vs. Oxazaphosphorine (cyclophosphamide) or Phosphate Esters: The phosphorodiamidate core improves metabolic stability and enables controlled release of alkylating species, reducing off-target toxicity .
  • Functional Modifications: Derivatives like 2-{[2-(substituted amino)ethyl]sulfonyl}ethyl variants (patented in EP2097139) introduce sulfonyl groups to enhance tumor targeting or solubility .

Biological Activity

Tetrakis(2-chloroethyl)phosphorodiamidic chloride, also known as N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidic chloride, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its anticancer properties. This article explores its synthesis, biological mechanisms, and empirical data supporting its efficacy against various cancer cell lines.

Chemical Structure and Synthesis

This compound has the molecular formula C8H16Cl5N2OPC_8H_{16}Cl_5N_2OP and a molecular weight of 364.46 g/mol. The compound is synthesized through a multi-step process involving the reaction of phosphorus oxychloride with nitrogen mustard hydrochloride, followed by further reactions to yield the final product. The synthesis pathway is crucial as it influences the compound's biological activity and stability.

The biological activity of this compound is primarily attributed to its ability to form DNA cross-links, leading to cytotoxic effects on cancer cells. This mechanism is similar to that of other alkylating agents, where the compound undergoes metabolic activation through enzymes such as glutathione S-transferase π (GSTπ). Upon activation, it releases reactive species that interact with cellular macromolecules, particularly DNA, resulting in apoptosis and inhibition of cell proliferation.

In Vitro Studies

In vitro studies have demonstrated the cytotoxicity of this compound against various human cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:

Cell LineIC50 Value (µM)Reference
A5491.78
A27801.26
HepG20.65
K5620.65
MCF-70.65
MCF10A86.5

The data indicate that this compound exhibits selective cytotoxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Study on MCF-7 Cells : A study assessed the DNA interstrand crosslink (ICL) activity using an alkaline comet assay. Results showed significant DNA damage in MCF-7 cells treated with this compound compared to controls, indicating its potential for inducing apoptosis through DNA damage mechanisms .
  • Comparative Analysis with JS-K : In comparative studies against JS-K, another known anticancer agent, this compound demonstrated superior DNA damaging effects and greater induction of apoptosis in breast cancer models .

Q & A

Q. What are the recommended synthetic routes for Tetrakis(2-chloroethyl)phosphorodiamidic Chloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between phosphorus precursors (e.g., phosphoryl chloride derivatives) and 2-chloroethylamine. A common approach includes:

Stepwise Alkylation : React tris(dimethylamino)phosphine with excess 2-chloroethyl chloride under inert atmosphere (N₂/Ar) at 0–5°C to prevent side reactions.

Purification : Use fractional distillation or recrystallization from anhydrous solvents (e.g., dichloromethane/hexane) to isolate the product.

Yield Optimization : Control stoichiometry (4:1 molar ratio of 2-chloroethyl chloride to phosphorus precursor) and monitor reaction progress via TLC or NMR .

  • Key Parameters : Temperature control, moisture-free conditions, and inert gas purging are critical to avoid hydrolysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) for aerosol protection .
  • Ventilation : Conduct reactions in fume hoods with ≥100 fpm airflow.
  • First Aid :
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin Contact : Wash with soap/water for 15 minutes; seek medical evaluation due to potential alkylating agent toxicity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ³¹P NMR to confirm phosphorus environment (δ ~10–15 ppm for phosphorodiamidic structures) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (m/z 364.46) .
  • Elemental Analysis : Validate C, H, N, Cl, and P percentages (±0.3% theoretical) .

Advanced Research Questions

Q. How does this compound degrade under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability Studies :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC-UV (λ = 220 nm) at 0, 24, 48, and 72 hours.

  • Findings : Hydrolysis is accelerated in alkaline conditions (pH > 10), producing phosphorodiamidic acid and chloroethanol derivatives. Store at –20°C in anhydrous, acidified solvents (pH 4–6) to prolong stability .

Q. What advanced analytical techniques resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :
  • In Vitro Assays : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenicity.
  • In Vivo Studies : Administer acute doses (LD₅₀) to rodent models (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues.
  • Data Gaps : Existing SDSs lack detailed ecotoxicological data (e.g., LC₅₀ for aquatic species); perform OECD 209 respirometry tests to evaluate biodegradability .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., thiols, amines).
  • DFT Calculations : Model transition states (e.g., Gaussian 16) to identify preferred reaction pathways (SN2 vs. radical mechanisms).
  • Experimental Validation : Trapping intermediates with TEMPO or BHT to confirm radical pathways in polar aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrakis(2-chloroethyl)phosphorodiamidic Chloride
Reactant of Route 2
Tetrakis(2-chloroethyl)phosphorodiamidic Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.